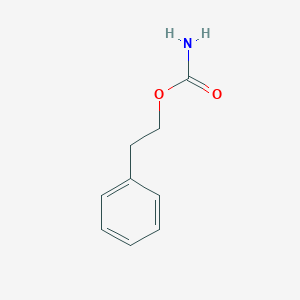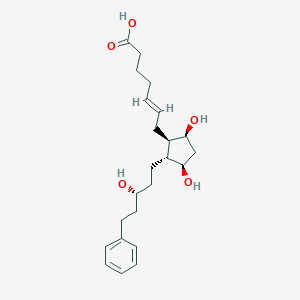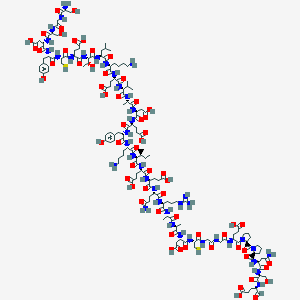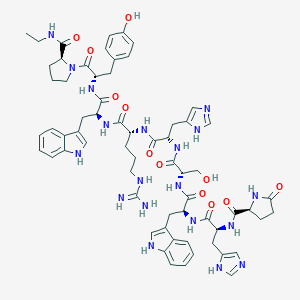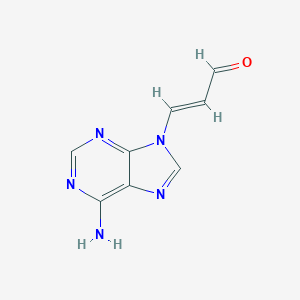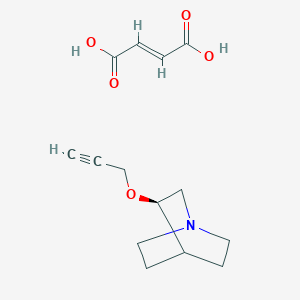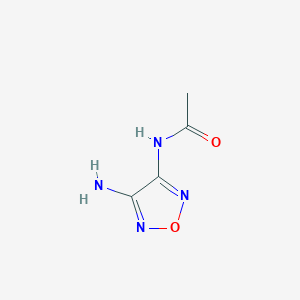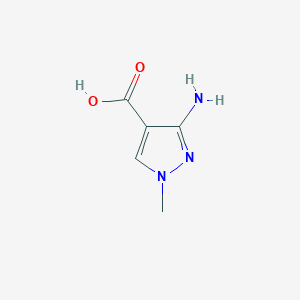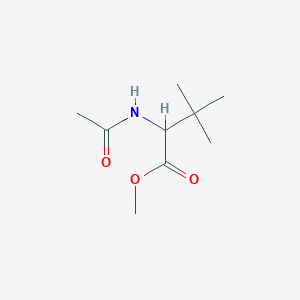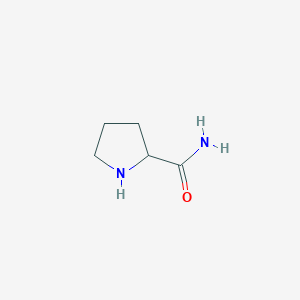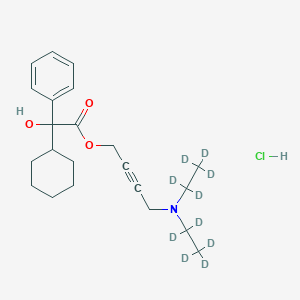![molecular formula C9H21N3 B126105 2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine CAS No. 143999-55-7](/img/structure/B126105.png)
2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine, commonly known as AEEA, is a chemical compound that has been widely used in scientific research. It is a derivative of piperidine and is known for its unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of AEEA is not completely understood. However, it is known to interact with the dopamine system and modulate the release of dopamine in the brain. AEEA has also been shown to interact with G protein-coupled receptors and activate intracellular signaling pathways.
Biochemische Und Physiologische Effekte
AEEA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to increased feelings of pleasure and reward. AEEA has also been shown to have anxiolytic effects, reducing anxiety and stress. Additionally, AEEA has been shown to have analgesic effects, reducing pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
AEEA has several advantages for laboratory experiments. It is a highly pure and stable compound that can be easily synthesized. AEEA also has a unique mechanism of action that makes it useful for studying the dopamine system and G protein-coupled receptors. However, AEEA also has some limitations. It has a short half-life, which can make it difficult to study its effects over long periods of time. Additionally, AEEA can be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of AEEA. One area of interest is the study of AEEA as a potential treatment for addiction. AEEA has been shown to interact with the dopamine system, which is involved in addiction. Additionally, AEEA has been shown to have anxiolytic effects, which may be useful in treating anxiety disorders. Another area of interest is the study of AEEA as a potential treatment for pain. AEEA has been shown to have analgesic effects, which may be useful in treating chronic pain. Finally, the study of AEEA as a ligand for G protein-coupled receptors may lead to the development of new drugs for a variety of conditions.
Conclusion
In conclusion, 2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine, or AEEA, is a chemical compound that has been widely used in scientific research. Its unique properties make it useful for studying the dopamine system, G protein-coupled receptors, and its potential use in treating addiction and pain. While AEEA has some limitations, it has several advantages for laboratory experiments and has the potential to lead to new treatments for a variety of conditions.
Synthesemethoden
The synthesis of AEEA involves the reaction of 2-(2-chloroethyl)piperidine with ammonia in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with ethylene oxide to obtain AEEA. This method has been widely used in the laboratory to synthesize AEEA with high purity and yield.
Wissenschaftliche Forschungsanwendungen
AEEA has been extensively used in scientific research due to its unique properties. It has been used as a neurotransmitter and neuromodulator in the central nervous system. AEEA has also been used in the study of the dopamine system and its role in addiction. Additionally, AEEA has been used as a ligand for the study of G protein-coupled receptors.
Eigenschaften
CAS-Nummer |
143999-55-7 |
|---|---|
Produktname |
2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine |
Molekularformel |
C9H21N3 |
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
2-[6-(2-aminoethyl)piperidin-2-yl]ethanamine |
InChI |
InChI=1S/C9H21N3/c10-6-4-8-2-1-3-9(12-8)5-7-11/h8-9,12H,1-7,10-11H2 |
InChI-Schlüssel |
ZOULUQNTQXNCKL-UHFFFAOYSA-N |
SMILES |
C1CC(NC(C1)CCN)CCN |
Kanonische SMILES |
C1CC(NC(C1)CCN)CCN |
Synonyme |
1,5-(diethylamino)piperidine 1,5-DEAP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



